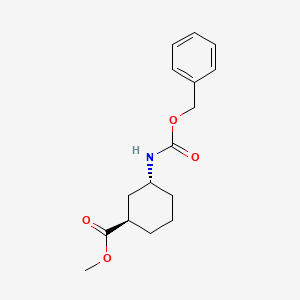
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-4-oxoquinoline.
Bromination: The bromination of 4-oxoquinoline is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6th position.
Esterification: The brominated product is then subjected to esterification with methyl acetate in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium or copper.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of 6-substituted quinoline derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
科学研究应用
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of various quinolone-based drugs with antibacterial, antiviral, and anticancer properties.
Biological Studies: Employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Chemical Biology: Acts as a probe for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
Binding Interactions: The bromine atom and the carbonyl group play key roles in binding to the active sites of the target enzymes, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
Methyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-(6-iodo-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
methyl 2-(6-bromo-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C12H10BrNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |
InChI 键 |
QYKJHBBKCDXXNG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)
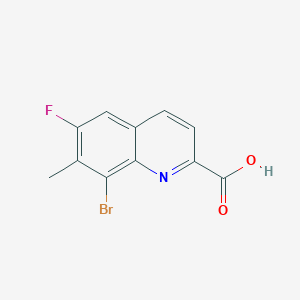
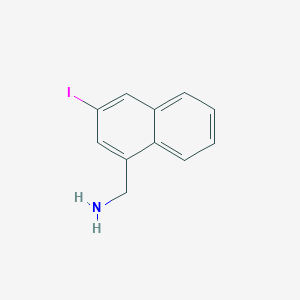
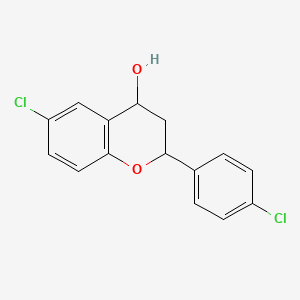
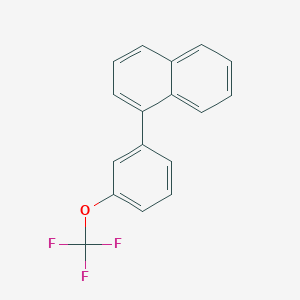
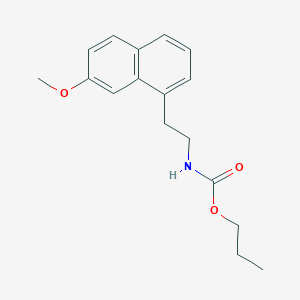

![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)


